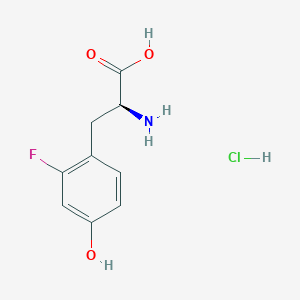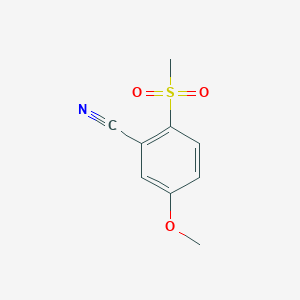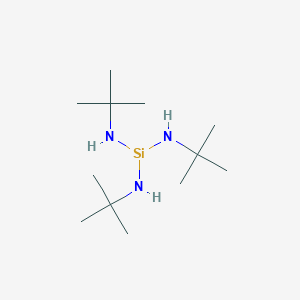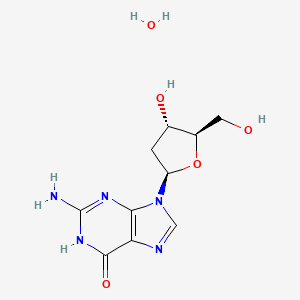
2-Fluoro-L-tyrosine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-L-tyrosine hydrochloride is a fluorinated derivative of the amino acid tyrosine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the ortho position of the phenolic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-L-tyrosine hydrochloride typically involves the fluorination of L-tyrosine. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using tyrosine phenol-lyase from Citrobacter freundii. This method offers high selectivity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-L-tyrosine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-fluoro-L-dopa using mushroom tyrosinase.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Mushroom tyrosinase in the presence of oxygen.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Oxidation: 6-Fluoro-L-dopa.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-L-tyrosine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-L-tyrosine hydrochloride involves its incorporation into proteins and enzymes, where it can affect their structure and function. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity with molecular targets such as superoxide dismutase . This can lead to alterations in enzymatic activity and metabolic pathways.
Comparaison Avec Des Composés Similaires
3-Fluoro-L-tyrosine: Another fluorinated tyrosine derivative with the fluorine atom at the meta position.
6-Fluoro-L-dopa: A fluorinated derivative of L-dopa used in PET imaging.
Comparison: 2-Fluoro-L-tyrosine hydrochloride is unique due to its specific fluorination pattern, which can result in different biochemical properties and applications compared to other fluorinated tyrosine derivatives. For instance, 3-Fluoro-L-tyrosine targets different molecular pathways and has distinct pharmacokinetic properties .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVOABWDNQILK-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)




![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)



